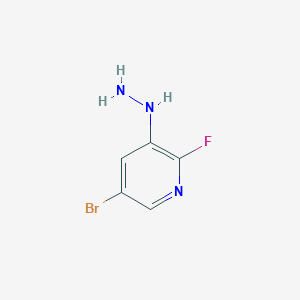

5-Bromo-2-fluoro-3-hydrazinylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-2-fluoro-3-hydrazinylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, fluorine, and hydrazine groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-3-hydrazinylpyridine typically involves the following steps:

Starting Material: The synthesis begins with 3-bromo-2-nitropyridine.

Reduction: The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.

Fluorination: The amino group is then converted to a fluorine atom using a fluorinating agent like tetra-n-butylammonium fluoride in dimethylformamide (DMF).

Hydrazination: Finally, the brominated fluoropyridine is treated with hydrazine hydrate to introduce the hydrazine group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-2-fluoro-3-hydrazinylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The hydrazine group can be oxidized to form azo compounds or reduced to form amines.

Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Products with different functional groups replacing the bromine or fluorine atoms.

Oxidation: Azo compounds or nitroso derivatives.

Reduction: Amines or hydrazones.

Aplicaciones Científicas De Investigación

5-Bromo-2-fluoro-3-hydrazinylpyridine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound is used in the development of novel materials with unique electronic or optical properties.

Biological Research: It serves as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-fluoro-3-hydrazinylpyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of specific enzymes by binding to their active sites. The presence of bromine, fluorine, and hydrazine groups allows for strong interactions with biological targets, influencing their activity and function.

Comparación Con Compuestos Similares

Similar Compounds

5-Bromo-2-hydrazinopyridine: Similar structure but lacks the fluorine atom.

2-Fluoro-3-hydrazinylpyridine: Similar structure but lacks the bromine atom.

3-Bromo-2-fluoropyridine: Similar structure but lacks the hydrazine group.

Uniqueness

5-Bromo-2-fluoro-3-hydrazinylpyridine is unique due to the presence of all three substituents (bromine, fluorine, and hydrazine) on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Actividad Biológica

5-Bromo-2-fluoro-3-hydrazinylpyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a bromine atom at the 5-position, a fluorine atom at the 2-position, and a hydrazinyl group at the 3-position. The molecular formula is C5H4BrF N3.

Synthesis

The synthesis of this compound typically involves several steps, including halogenation and hydrazine derivatization. The following general method outlines the synthetic pathway:

- Starting Material : Begin with 5-bromo-2-fluoropyridine.

- Hydrazine Reaction : React with hydrazine hydrate under acidic conditions to introduce the hydrazinyl group.

- Purification : Purify the product using recrystallization or chromatography techniques.

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The hydrazinyl group can form covalent bonds with electrophilic centers in proteins or nucleic acids, leading to significant biological effects.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties by targeting specific pathways involved in tumor growth. For instance, studies have shown that hydrazinyl derivatives can inhibit methyltransferase activities associated with cancer progression, particularly in cancers like diffuse large B-cell lymphoma (DLBCL) and prostate cancer .

| Compound Name | Mechanism of Action | Cancer Type |

|---|---|---|

| This compound | Inhibits PRC2 methyltransferase activity | DLBCL, Prostate Cancer |

| 3-Bromo-6-chloro-4-fluoro-pyridine | Competes with S-adenosyl methionine (SAM) | Various Cancers |

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Similar pyridine derivatives have been reported to have significant antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic processes.

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that this compound exhibited dose-dependent cytotoxicity against several cancer cell lines, indicating its potential as an anticancer agent. The IC50 values were found to be significantly lower than those of standard chemotherapeutic agents.

- Animal Models : In vivo studies using murine models showed that treatment with this compound resulted in reduced tumor sizes compared to control groups, suggesting effective bioavailability and therapeutic potential .

- Mechanistic Insights : Further investigations revealed that the compound could induce apoptosis in cancer cells through activation of caspase pathways, highlighting its mechanism of action at the cellular level .

Propiedades

Fórmula molecular |

C5H5BrFN3 |

|---|---|

Peso molecular |

206.02 g/mol |

Nombre IUPAC |

(5-bromo-2-fluoropyridin-3-yl)hydrazine |

InChI |

InChI=1S/C5H5BrFN3/c6-3-1-4(10-8)5(7)9-2-3/h1-2,10H,8H2 |

Clave InChI |

JDTIMGSPNZMCFT-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=NC(=C1NN)F)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.